

An In-Depth Technical Guide to the Synthesis of Bis(tripropyltin) oxide

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Compound of Interest

Compound Name: *Bis(tripropyltin) oxide*

CAS No.: 1067-29-4

Cat. No.: B089863

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Introduction

Bis(tripropyltin) oxide, also known as hexapropyldistannoxane, is an organotin compound with the chemical formula $[(n-C_3H_7)_3Sn]_2O$. This compound and its analogues have garnered significant interest in various industrial and research applications, including their use as catalysts, stabilizers for PVC, and as intermediates in the synthesis of other organotin derivatives.^{[1][2]} The unique properties of the tin-oxygen-tin (Sn-O-Sn) linkage, known as a stannoxane bond, are central to its reactivity and utility. This guide provides a comprehensive overview of the primary synthesis pathways for **Bis(tripropyltin) oxide**, offering in-depth technical details, mechanistic insights, and comparative analysis for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of Bis(tripropyltin) oxide

A thorough understanding of the physical and chemical properties of the target compound is essential for its synthesis, handling, and application.

Property	Value	Source
Molecular Formula	C ₁₈ H ₄₂ OSn ₂	[3]
Molecular Weight	511.9 g/mol	[3]
Appearance	Air-sensitive liquid	[4]
Boiling Point	195-198 °C at 21 Torr	[5]
CAS Number	1067-29-4	[3]
IUPAC Name	tripropyl(tripropylstannyloxy)stannane	[3]

Synthesis Pathway 1: Hydrolysis of Tripropyltin Chloride

The most prevalent and well-established method for the synthesis of **Bis(triisopropyltin) oxide** is the hydrolysis of a tripropyltin halide, typically tripropyltin chloride, in the presence of a base.[6] This pathway is favored for its relatively mild reaction conditions and high yields.

Causality Behind Experimental Choices

The choice of a tripropyltin halide as the precursor is strategic. The tin-halogen bond is susceptible to nucleophilic attack by hydroxide ions, initiating the hydrolysis process. The use of a strong base, such as sodium hydroxide, is crucial to drive the reaction towards the formation of the tripropyltin hydroxide intermediate. This intermediate is generally unstable and readily undergoes condensation to form the thermodynamically more stable **Bis(triisopropyltin) oxide**. The choice of an aqueous medium is logical for a hydrolysis reaction, and the subsequent workup is designed to efficiently separate the organic product from the aqueous phase and any inorganic byproducts.

Reaction Mechanism

The hydrolysis of tripropyltin chloride is a two-step process:

- **Nucleophilic Substitution:** The hydroxide ion (OH⁻) from the base acts as a nucleophile and attacks the electrophilic tin atom of tripropyltin chloride. This results in the displacement of

the chloride ion and the formation of a tripropyltin hydroxide intermediate. This step is an example of a nucleophilic substitution at the tin center.[7]

- Condensation: The tripropyltin hydroxide intermediate is unstable and readily undergoes a condensation reaction. Two molecules of tripropyltin hydroxide eliminate one molecule of water to form the stable Sn-O-Sn bond of **Bis(tripropyltin) oxide**.

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Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of the analogous bis(tri-n-butyltin) oxide and is expected to yield high-purity **Bis(tripropyltin) oxide**. [8]

Materials:

- Tripropyltin chloride
- 20% aqueous sodium hydroxide solution
- Deionized water
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

- Four-necked round-bottom flask
- Mechanical stirrer

- Thermometer
- Reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Assemble the four-necked flask with the mechanical stirrer, thermometer, reflux condenser, and dropping funnel.
- **Charge the Flask:** Introduce a calculated amount of 20% aqueous sodium hydroxide solution into the flask.
- **Heating:** Gently heat the sodium hydroxide solution to approximately 50°C with stirring.
- **Addition of Precursor:** Slowly add tripropyltin chloride dropwise from the dropping funnel over a period of 30 minutes. Maintain the reaction temperature at 50°C.
- **Reaction:** After the addition is complete, allow the reaction to proceed at 50°C for an additional hour with vigorous stirring.
- **Phase Separation:** Stop the heating and stirring and allow the reaction mixture to stand. The mixture will separate into an organic phase (containing the product) and an aqueous phase.
- **Workup:**
 - Carefully transfer the entire mixture to a separatory funnel.
 - Separate the lower aqueous phase.
 - Wash the organic phase with deionized water.

- Separate the organic phase and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Isolation: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude **Bis(triisopropyltin) oxide**.
- Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Quantitative Data (Analogous Compound)

The following data is for the synthesis of bis(tri-n-butyltin) oxide and serves as a representative example of the expected outcome for the propyl analogue.

Parameter	Value	Reference
Yield	92%	[8]
Purity	96.3%	[8]
Reaction Temperature	50°C	[8]
Reaction Time	1.5 hours	[8]

Synthesis Pathway 2: Direct Synthesis from Tin Metal

An alternative and more atom-economical approach to **Bis(triisopropyltin) oxide** is the direct reaction of powdered tin metal with an alcohol, in this case, propanol, at elevated temperatures.[6] This method bypasses the need for the pre-synthesis of an organotin halide precursor.

Causality Behind Experimental Choices

This direct synthesis route is appealing due to its use of readily available starting materials: elemental tin and an alcohol. The high reaction temperature is necessary to overcome the activation energy for the reaction between the metal and the alcohol. The use of a catalyst,

typically a Lewis acid such as anhydrous stannous chloride or aluminum chloride, is critical to achieve quantitative yields in a reasonable timeframe.[6] The fine particle size of the tin powder increases the surface area available for reaction, thereby enhancing the reaction rate.

Reaction Mechanism

The precise mechanism of this direct synthesis is complex and likely involves the formation of tin alkoxide intermediates. The Lewis acid catalyst is believed to facilitate the reaction by activating the tin surface and/or the alcohol. The overall transformation can be represented as follows:



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General Experimental Protocol

The following is a general protocol based on the patented method for the synthesis of various alkyltin oxides.[6]

Materials:

- Powdered tin metal (approx. 200-400 mesh)
- Anhydrous propanol
- Anhydrous Lewis acid catalyst (e.g., SnCl₂, AlCl₃)
- Inert gas (e.g., nitrogen or argon)

Equipment:

- High-temperature reactor equipped with a stirrer and a gas inlet/outlet
- Condenser
- Collection flask

Procedure:

- **Reactor Setup:** Charge the high-temperature reactor with the powdered tin metal and the Lewis acid catalyst under an inert atmosphere.
- **Heating:** Heat the reactor to the desired temperature (typically 200-400°C).
- **Reagent Addition:** Introduce anhydrous propanol into the reactor.
- **Reaction:** Maintain the reaction at the elevated temperature for several hours with continuous stirring.
- **Product Collection:** The **Bis(tripropyltin) oxide** product can be collected by distillation from the reaction mixture.

Quantitative Data (General Method)

The patent reports quantitative yields for the synthesis of various alkyltin oxides using this method.^[6] Specific data for the propyl derivative is not provided, but high yields are anticipated.

Parameter	General Range	Reference
Yield	Quantitative	[6]
Reaction Temperature	200-400°C	[6]
Catalyst	Lewis Acid (e.g., SnCl ₂ , AlCl ₃)	[6]

Comparative Analysis of Synthesis Pathways

Feature	Pathway 1: Hydrolysis of Tripropyltin Chloride	Pathway 2: Direct Synthesis from Tin Metal
Starting Materials	Tripropyltin chloride, Base	Tin powder, Propanol, Catalyst
Reaction Conditions	Mild (e.g., 50°C)	Harsh (200-400°C)
Atom Economy	Lower	Higher
Precursor Synthesis	Requires pre-synthesis of tripropyltin chloride	Not required
Yield	High (e.g., >90%)	Reported as quantitative
Scalability	Well-established and scalable	Potentially scalable, but requires specialized high-temperature equipment
Purity of Product	Generally high after workup	May require careful purification to remove unreacted tin and catalyst residues

Conclusion

The synthesis of **Bis(tripropyltin) oxide** can be effectively achieved through two primary pathways: the hydrolysis of tripropyltin chloride and the direct reaction of tin metal with propanol. The hydrolysis method is a classic and reliable route that proceeds under mild conditions with high yields, making it a preferred choice for many laboratory-scale preparations. The direct synthesis method offers the advantage of higher atom economy and the use of more fundamental starting materials, which can be attractive for industrial-scale production, although it requires more demanding reaction conditions. The selection of the most appropriate synthesis pathway will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, and economic considerations.

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